molecular formula C18H18ClF3N2O3 B4686562 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No. B4686562
M. Wt: 402.8 g/mol
InChI Key: JJTLGDOYQXNHJE-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound, also known as CFTRinh-172, has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to selectively inhibit CFTR channels, leading to a reduction in salt and water transport across epithelial tissues. The exact mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the CFTR channel and preventing it from opening.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its role in regulating CFTR channels, it has also been shown to inhibit other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This compound has also been found to modulate the activity of various enzymes, including protein kinase A and protein kinase C.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for use in laboratory experiments. It is a highly selective inhibitor of CFTR channels, making it a useful tool for studying the role of these channels in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Its effects on other ion channels and transporters may complicate the interpretation of results, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is its potential use as a therapeutic agent for cystic fibrosis and other diseases associated with CFTR dysfunction. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as to identify any potential side effects.
Another area of interest is the development of new CFTR inhibitors with improved selectivity and potency. This could lead to the discovery of new therapeutic agents for the treatment of cystic fibrosis and other diseases.
Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other ion channels and transporters. This could provide new insights into the regulation of salt and water transport across epithelial tissues and lead to the development of new treatments for a range of diseases.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been extensively studied for its potential applications in the field of scientific research. One of the primary areas of interest is its role in the regulation of cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR channels play a crucial role in regulating salt and water transport across epithelial tissues, and dysfunction of these channels is associated with cystic fibrosis and other diseases.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3/c1-26-15-6-3-11(9-16(15)27-2)7-8-23-17(25)24-14-10-12(18(20,21)22)4-5-13(14)19/h3-6,9-10H,7-8H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTLGDOYQXNHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.